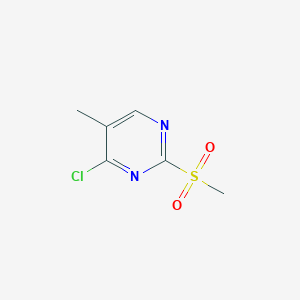

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

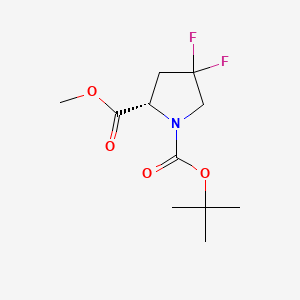

“4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C6H7ClN2O2S. It is used for research and development purposes .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .Molecular Structure Analysis

The InChI code for “4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine” is 1S/C6H7ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 . The molecular weight of this compound is 206.65 g/mol.科学的研究の応用

Pharmaceutical Research

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine: is utilized in pharmaceutical research as an intermediate in the synthesis of various drugs. Its sulfonyl and pyrimidine groups make it a valuable precursor in creating molecules with potential therapeutic effects, particularly in the development of kinase inhibitors which are crucial in targeting cancer cells .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity allows for selective substitutions, making it a versatile reagent for constructing pyrimidine derivatives that are commonly found in natural products and pharmaceuticals .

Material Science

The compound’s unique structure is explored in material science for the development of novel materials. Its incorporation into polymers and coatings can lead to materials with improved thermal stability and chemical resistance .

Agricultural Chemistry

As a synthetic intermediate, 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is researched for its use in developing new agrochemicals. Its derivatives may act as herbicides or pesticides, contributing to the protection of crops and yield optimization .

Biochemical Research

This chemical is used in biochemical research to study enzyme inhibition. By modifying enzymes’ activity, researchers can understand biological pathways and develop inhibitors that can regulate metabolic processes .

Environmental Science

In environmental science, the compound is investigated for its potential use in environmental remediation. Its derivatives could be used to synthesize compounds that help in the detoxification of pollutants and waste management .

Diagnostic Agents

The compound’s derivatives are also being studied as potential diagnostic agents. They could be used to create imaging compounds that help in the visualization of biological processes, aiding in the diagnosis of diseases .

Chemical Education

Lastly, 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is used in academic settings for chemical education. It provides a practical example of pyrimidine chemistry and is used in teaching laboratories to demonstrate synthetic techniques .

Safety and Hazards

For safety, it is advised to avoid breathing mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

4-chloro-5-methyl-2-methylsulfonylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBJFLAPPUYODA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460879 |

Source

|

| Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |

CAS RN |

325780-94-7 |

Source

|

| Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)

![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)